Product packaging for 6-methoxy-6-methylheptanoic acid(Cat. No.:CAS No. 428871-94-7)

6-methoxy-6-methylheptanoic acid

Cat. No.: B6154750
CAS No.: 428871-94-7
M. Wt: 174.24 g/mol
InChI Key: KVVRUZZVKYLVLT-UHFFFAOYSA-N
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Description

6-Methoxy-6-methylheptanoic acid (CAS 428871-94-7) is a branched-chain fatty acid derivative of interest in organic and biochemical research. This compound, with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol, features a methoxy group adjacent to a methyl branch on a seven-carbon aliphatic chain terminating in a carboxylic acid . This specific structure makes it a potential intermediate or building block in the synthesis of more complex organic molecules. While direct studies on this compound are limited, its structure suggests several research applications. The presence of the methoxy group is a key feature of interest. Similar methoxyacetic acid structures are known to undergo metabolic activation and integrate into crucial biochemical pathways, such as the Krebs cycle and fatty acid biosynthesis . Furthermore, compounds with methoxy groups adjacent to stereocenters, like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), are well-established as powerful chiral derivatizing agents for determining the absolute configuration of secondary alcohols and other chiral compounds via NMR spectroscopy . Researchers may therefore explore this compound as a novel chiral auxiliary or a precursor for such analytical reagents. It is supplied as a neat liquid and is intended For Research Use Only, strictly for laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

428871-94-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

6-methoxy-6-methylheptanoic acid

InChI

InChI=1S/C9H18O3/c1-9(2,12-3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)

InChI Key

KVVRUZZVKYLVLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(=O)O)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches to 6 Methoxy 6 Methylheptanoic Acid and Its Analogs

Total Synthesis Strategies for 6-Methoxy-6-methylheptanoic Acid

The total synthesis of this compound necessitates a methodical approach to assemble the seven-carbon chain and install the required functionalities at the C1 and C6 positions.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials ias.ac.inewadirect.comchegg.com. For this compound, a primary disconnection can be made at the C-O bond of the methoxy (B1213986) group, suggesting a precursor such as 6-hydroxy-6-methylheptanoic acid or its corresponding ester. This disconnection simplifies the target to a hydroxy acid, which can be further broken down.

Another key disconnection involves the C-C bond formation to build the heptanoic acid chain. A plausible disconnection is between C4 and C5, which could lead to precursors that can be joined via established carbon-carbon bond-forming reactions. A logical precursor to the 6-methoxy-6-methylheptanoate structure is 6-methoxy-6-methylheptan-2-one (B8706808). This ketone can be derived from the methoxylation of 6-methyl-5-hepten-2-one (B42903) google.com.

Carbon Chain Elongation Techniques

The construction of the seven-carbon backbone of this compound can be achieved through various carbon chain elongation methods. Fatty acid synthesis in biological systems involves the iterative addition of two-carbon units, typically from malonyl-CoA libretexts.orgyoutube.comyoutube.com. While direct biological synthesis is one approach, chemical methods offer more control for specific substitution patterns.

A practical laboratory approach can be adapted from the synthesis of related compounds. For instance, a synthetic route towards a related compound, 6-methoxy-2,6-dimethylheptanal (B1593867), starts from 6-methyl-5-hepten-2-one google.com. This starting material can be subjected to reactions that elongate the carbon chain. One common method for chain elongation is the use of Grignard reagents reacting with α,β-unsaturated esters, which has been demonstrated in the synthesis of 3-methylheptanoic acid orgsyn.org.

A potential synthetic sequence could involve the reaction of a suitable four-carbon synthon with a three-carbon fragment. For example, a Grignard reagent derived from a protected 4-halobutanol could be reacted with a suitable ketone to construct the carbon skeleton.

Introduction and Functionalization of the Methoxy Moiety

The introduction of the tertiary methoxy group at the C6 position is a critical step. A common strategy for the formation of a tertiary ether is the Williamson ether synthesis, which would involve the reaction of a tertiary alkoxide with a methylating agent. In the context of this compound, this would necessitate the prior synthesis of the corresponding 6-hydroxy-6-methylheptanoic acid precursor. Tertiary alcohols can be synthesized through the reaction of ketones with organometallic reagents such as Grignard reagents organic-chemistry.org.

An alternative and efficient method for the introduction of the methoxy group is the acid-catalyzed addition of methanol (B129727) to an alkene. A patented process for the synthesis of 6-methoxy-2,6-dimethylheptanal utilizes the reaction of 6-methyl-5-hepten-2-one with methanol in the presence of a strong Brønsted acid like sulfuric acid google.com. This reaction proceeds via a carbocation intermediate, and the addition of methanol results in the formation of the tertiary methoxy group. This approach could be adapted for the synthesis of a 6-methoxy-6-methylheptanone precursor, which can then be further functionalized to the desired carboxylic acid.

Starting Material Reagent Product Reference
6-methyl-5-hepten-2-oneMethanol, Sulfuric Acid6-methoxy-6-methylheptan-2-one google.com

Carboxylic Acid Group Formation and Derivatization

The final step in the synthesis is the formation of the carboxylic acid group. There are several well-established methods to achieve this transformation. One common method is the oxidation of a primary alcohol or an aldehyde. If the synthetic route proceeds through a precursor with a terminal functional group that can be converted to an aldehyde, such as a terminal alkene, ozonolysis followed by an oxidative workup would yield the carboxylic acid.

Alternatively, if a precursor such as 6-methoxy-6-methylheptan-2-one is synthesized, the carbon chain can be extended and converted to a carboxylic acid. For example, reaction with methyl chloroacetate (B1199739) in the presence of a base can be followed by hydrolysis and decarboxylation to yield a longer-chain aldehyde, which can then be oxidized to the carboxylic acid google.com. Another approach involves the haloform reaction if a methyl ketone is the precursor, although this would result in a shorter carbon chain.

A more direct approach from a ketone precursor could involve a multi-step sequence such as a Wittig reaction to introduce a two-carbon unit, followed by oxidative cleavage of the resulting double bond. The synthesis of n-heptanoic acid from heptaldehyde via oxidation with potassium permanganate provides a relevant example of aldehyde to carboxylic acid conversion orgsyn.org. The hydrolysis of a terminal nitrile or an ester are also common methods for carboxylic acid formation. For example, a synthetic process for 2-methoxy-6-methylbenzoic acid involves the hydrolysis of the corresponding methyl ester using a base followed by acidification google.com.

Stereoselective Synthesis of Enantiopure this compound and its Stereoisomers

The C6 position of this compound is a chiral center, meaning the molecule can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications.

Chiral Pool Approaches (e.g., from D-Glucosamine derived precursors)

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules acs.org. Carbohydrates, in particular, are versatile chiral building blocks due to their high degree of stereochemical information and multiple functional groups that allow for diverse chemical transformations nih.govscripps.edursc.org.

D-glucosamine is an attractive chiral starting material due to its availability and the presence of both hydroxyl and amino functionalities, which can be manipulated to create various chiral synthons researchgate.netnih.gov. A hypothetical chiral pool approach to enantiopure this compound starting from D-glucosamine would involve a series of reactions to cleave the carbohydrate ring and modify the resulting acyclic chain to introduce the desired functionalities.

A plausible, though not explicitly documented, synthetic strategy could involve the following key transformations:

Modification of D-Glucosamine: The initial steps would involve the protection of the amine and selected hydroxyl groups of D-glucosamine to allow for regioselective reactions.

Carbon Chain Extension and Cleavage: The carbon backbone of D-glucosamine would need to be extended and then cleaved to generate a seven-carbon acyclic precursor with the desired stereochemistry at the carbon that will become C6 of the target molecule. This could potentially be achieved through reactions such as the Wittig olefination followed by oxidative cleavage.

Functional Group Interconversion: The existing functional groups on the carbohydrate-derived backbone would need to be converted to the methyl, methoxy, and carboxylic acid moieties of the target molecule. This would likely involve deoxygenation, methylation, and oxidation steps.

Asymmetric Catalysis in C-C and C-O Bond Formation

The creation of the chiral center in this compound, which is a quaternary carbon (a carbon atom bonded to four other carbon or heteroatoms), presents a significant synthetic challenge. Asymmetric catalysis offers powerful tools to control the stereochemistry during the formation of the key C-C and C-O bonds that define this center.

Asymmetric C-O Bond Formation: The tertiary ether linkage is a defining feature of the target molecule. While traditional ether synthesis methods often lack stereocontrol, modern asymmetric approaches can install the methoxy group enantioselectively. One potential strategy involves the asymmetric methoxylation of a precursor tertiary alcohol. Although direct asymmetric synthesis of tertiary ethers can be challenging due to steric hindrance, advances in redox chemistry, photochemistry, and transition-metal catalysis are providing new pathways to access these sterically congested molecules.

Asymmetric C-C Bond Formation: Establishing the quaternary stereocenter can also be achieved by forming one of the adjacent carbon-carbon bonds in an enantioselective manner. Iridium-catalyzed C-C bond forming reactions, for instance, have been used for the enantioselective formation of all-carbon quaternary centers by coupling primary alcohols with dienes. Another approach is the palladium-catalyzed asymmetric allylic alkylation, which can form quaternary stereocenters by using a prochiral nucleophile, such as a tetrasubstituted enolate.

Diastereoselective Synthetic Routes

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. For acyclic molecules like analogs of this compound with additional chiral centers, diastereoselective conjugate addition reactions are a powerful tool. For example, the addition of a nucleophile to a chiral α,β-unsaturated carbonyl compound can proceed with high diastereoselectivity, influenced by the existing stereocenter. This method allows for the controlled installation of new stereocenters relative to existing ones, which is a key strategy in the synthesis of complex natural products and pharmaceuticals.

Enantioselective Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized without stereochemical control, it is formed as a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, a process known as resolution, is a common and practical approach to obtaining enantiomerically pure compounds.

For a carboxylic acid like this compound, the most common method of resolution is through the formation of diastereomeric salts. This chemical method involves reacting the racemic acid with an enantiomerically pure chiral base.

The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows them to be separated by techniques like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid to break the salt linkage.

Commonly Used Chiral Resolving Agents for Racemic Acids:

Chiral Base Type
Brucine (B1667951) Alkaloid
Strychnine Alkaloid
Quinine Alkaloid
(+)-Tartaric acid Chiral Acid (for resolving racemic bases)
(-)-Malic acid Chiral Acid (for resolving racemic bases)

Another effective method for separating enantiomers is chiral chromatography. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

Synthesis of Key Intermediates for this compound and its Derivatives

The efficient synthesis of the target molecule relies heavily on the preparation of key building blocks that can be assembled to form the final structure.

Preparation of 6-Methoxy-6-methylheptan-2-one and Related Ketones

A crucial intermediate for the synthesis of this compound is the ketone, 6-methoxy-6-methylheptan-2-one. This compound can be synthesized from the readily available 6-methyl-5-hepten-2-one. The key transformation is a methoxylation reaction across the double bond.

This reaction is typically carried out in the presence of methanol and a strong Brønsted acid, such as sulfuric acid, at an elevated temperature.

Table of Reaction Conditions for Methoxylation:

Starting Material Reagents Solvent Temperature Yield

Synthesis of Methylated and Methoxy-Functionalized Hexanoic/Heptanoic Acid Precursors

General methods for synthesizing substituted carboxylic acids can be adapted to create precursors for this compound. One of the most versatile methods is the malonic ester synthesis. This process allows for the creation of substituted acetic acids.

The synthesis starts with diethyl malonate, which is deprotonated by a strong base to form a nucleophilic enolate. This enolate then reacts with an appropriate alkyl halide in a nucleophilic substitution reaction. For a precursor to this compound, a suitable halo-alkane containing the methoxy-methyl group would be required. After alkylation, the resulting substituted malonic ester is hydrolyzed and then heated to induce decarboxylation, yielding the desired carboxylic acid.

Formation of Functionalized Glycidic Esters as Building Blocks

Glycidic esters, or α,β-epoxy esters, are valuable intermediates in organic synthesis. They can be readily prepared through the Darzens condensation reaction, which involves the reaction of a ketone with an α-halo ester in the presence of a base.

In the context of synthesizing this compound, the key intermediate 6-methoxy-6-methylheptan-2-

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for mitigating the environmental impact of its production. These principles provide a framework for designing chemical processes that are safer, more efficient, and less polluting. The subsequent sections will explore the application of these principles, specifically focusing on atom economy, reaction efficiency, solvent selection, and waste minimization.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no atoms wasted as byproducts. Maximizing atom economy is a key strategy for reducing waste at the molecular level.

A plausible and efficient synthetic route to this compound can be adapted from methodologies used for structurally similar compounds. A potential two-step synthesis begins with the methoxylation of 6-methyl-5-hepten-2-one, followed by an oxidation reaction to form the carboxylic acid.

Step 1: Methoxylation of 6-methyl-5-hepten-2-one

In this initial step, 6-methyl-5-hepten-2-one is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 6-methoxy-6-methylheptan-2-one. This reaction is an addition reaction where the atoms of methanol are added across the double bond of the heptenone.

Interactive Data Table: Atom Economy of Methoxylation

ReactantMolecular FormulaMolecular Weight ( g/mol )MolesMass (g)
6-methyl-5-hepten-2-oneC8H14O126.201126.20
MethanolCH4O32.04132.04
Product
6-methoxy-6-methylheptan-2-oneC9H18O2158.241158.24
Atom Economy 100%

This methoxylation step, being an addition reaction, theoretically achieves a 100% atom economy, which is an excellent example of a green chemical transformation. The reaction efficiency, however, also depends on the chemical yield, which can be influenced by reaction conditions such as temperature and reaction time.

Step 2: Oxidation of 6-methoxy-6-methylheptan-2-one

The second step involves the oxidation of the ketone, 6-methoxy-6-methylheptan-2-one, to the desired carboxylic acid, this compound. Various oxidizing agents can be employed for this transformation. A greener approach would utilize a catalytic amount of an oxidant with a benign co-oxidant, such as hydrogen peroxide. For the purpose of this analysis, a hypothetical oxidation reaction is considered where the ketone is converted to the carboxylic acid.

The choice of solvents and the minimization of waste are paramount in the development of green synthetic processes. Solvents constitute a significant portion of the mass in many chemical reactions and are a major source of waste.

In the synthesis of related compounds, such as 6-methoxy-2,6-dimethylheptanal, solvents like toluene (B28343), n-hexane, and n-heptane have been utilized. While effective for the reactions, these are volatile organic compounds (VOCs) with associated environmental and health concerns. A greener approach would involve the selection of more benign solvents.

Interactive Data Table: Comparison of Solvents for Synthesis

SolventClassificationGreen Chemistry Considerations
TolueneAromatic HydrocarbonVolatile Organic Compound (VOC), potential for environmental pollution.
n-HexaneAliphatic HydrocarbonVolatile Organic Compound (VOC), neurotoxin.
n-HeptaneAliphatic HydrocarbonVolatile Organic Compound (VOC), less toxic than hexane.
MethanolAlcoholCan be produced from renewable resources, but is flammable and toxic.
tert-Butyl methyl etherEtherUsed for extractions, less prone to peroxide formation than other ethers.
WaterBenignThe greenest solvent, but substrate solubility can be a limitation.
Supercritical CO2Green SolventNon-toxic, non-flammable, and readily available.

For the synthesis of this compound, exploring the use of greener solvents such as water, supercritical carbon dioxide, or bio-derived solvents could significantly improve the environmental profile of the process. In the initial methoxylation step, methanol serves as both a reactant and a solvent, which is an efficient use of resources. However, excess methanol needs to be recovered and recycled to minimize waste.

Waste minimization strategies should be implemented throughout the synthesis:

Catalyst Recycling: The acid catalyst used in the methoxylation step and any catalyst used in the oxidation step should be recovered and reused.

Solvent Recycling: Solvents used in the reaction and extraction steps should be distilled and recycled.

Process Optimization: Reaction conditions should be optimized to maximize the yield and minimize the formation of byproducts, thus reducing the amount of waste generated.

Waste Treatment: Any unavoidable waste streams should be treated to neutralize hazardous components before disposal. For instance, the aqueous waste from the work-up steps should be neutralized.

By carefully considering the atom economy of each step and making informed choices about solvents and waste management, the synthesis of this compound can be designed to be both economically viable and environmentally responsible.

Chemical Transformations and Reactivity of 6 Methoxy 6 Methylheptanoic Acid and Its Derivatives

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that serves as a precursor for the synthesis of esters, amides, and alcohols.

The conversion of 6-methoxy-6-methylheptanoic acid to its corresponding esters is a fundamental transformation. This can be achieved through several methods, most notably the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction towards the formation of the ester. masterorganicchemistry.comaocs.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ester product. youtube.com

Alternative methods for esterification that avoid the use of strong acids include reactions with diazomethane or the use of coupling reagents. Diazomethane provides a rapid and quantitative method for forming methyl esters specifically. aocs.org

Below is a table of potential ester derivatives of this compound and the common reagents for their synthesis.

Table 1: Ester Derivatives of this compound
Ester Derivative Alcohol Reagent Catalyst/Method
Methyl 6-methoxy-6-methylheptanoate Methanol (B129727) H₂SO₄ (Fischer Esterification)
Ethyl 6-methoxy-6-methylheptanoate Ethanol (B145695) H₂SO₄ (Fischer Esterification)
Benzyl 6-methoxy-6-methylheptanoate Benzyl alcohol H₂SO₄ (Fischer Esterification)

The carboxylic acid group of this compound can be converted into an amide by reaction with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. researchgate.net

A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide bond.

Alternatively, a wide array of coupling reagents are used in modern organic synthesis to facilitate amide bond formation under milder conditions. researchgate.net Reagents such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or uronium-based reagents can be employed to mediate the coupling between the carboxylic acid and the amine, often proceeding with high yields. organic-chemistry.orgchemrxiv.org These methods are particularly valuable in peptide synthesis where preventing racemization is crucial.

The following table illustrates potential amide derivatives and the synthetic strategies for their formation.

Table 2: Amide Derivatives of this compound
Amide Derivative Amine Reagent Coupling Reagent/Method
N-Methyl-6-methoxy-6-methylheptanamide Methylamine SOCl₂ followed by amine addition
N,N-Dimethyl-6-methoxy-6-methylheptanamide Dimethylamine COMU, DIPEA
N-Phenyl-6-methoxy-6-methylheptanamide Aniline Acyl chloride formation

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of converting this compound into 6-methoxy-6-methylheptan-1-ol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It offers the advantage of being more selective than LiAlH₄, as it does not typically reduce esters or other functional groups that LiAlH₄ might affect.

Once formed, the primary alcohol, 6-methoxy-6-methylheptan-1-ol, can undergo further transformations. For example, it can be oxidized back to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or gently oxidized to the corresponding aldehyde, 6-methoxy-6-methylheptanal, using milder reagents such as pyridinium chlorochromate (PCC).

Reactions Involving the Methoxy (B1213986) Group

The methoxy group in this compound is an ether functionality. Ethers are generally characterized by their low reactivity and stability, often being used as solvents for chemical reactions. libretexts.orgmasterorganicchemistry.com

The C-O bond of an ether is quite stable and does not undergo cleavage under mild conditions. wikipedia.org However, this bond can be broken under forcing conditions, typically by treatment with strong acids, particularly the hydrogen halides HI and HBr. libretexts.orgmasterorganicchemistry.comyoutube.com

In the case of this compound, the methoxy group is attached to a tertiary carbon atom. The cleavage of this type of ether with a strong acid like HBr or HI is expected to proceed via an Sₙ1 mechanism. libretexts.orgyoutube.com The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (methanol). youtube.commasterorganicchemistry.com Subsequently, the methanol molecule departs, leading to the formation of a relatively stable tertiary carbocation at the C6 position. Finally, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the carbocation, yielding 6-bromo-6-methylheptanoic acid or 6-iodo-6-methylheptanoic acid, along with methanol.

Due to the stability of the tertiary carbocation intermediate, the Sₙ1 pathway is favored over the Sₙ2 pathway, which would be operative for ethers with primary or methyl groups. libretexts.orgmasterorganicchemistry.com

Direct derivatization of the methoxy group itself without cleavage of the C-O bond is generally not a feasible synthetic route due to the inherent stability of the ether linkage. The primary reactivity of the ether functional group is cleavage under harsh acidic conditions.

Therefore, any "derivatization" at the C6 position would likely proceed through a two-step sequence involving:

Cleavage: The methoxy group is first removed via acid-catalyzed cleavage as described above, to generate a tertiary alcohol (6-hydroxy-6-methylheptanoic acid) or a tertiary halide.

Substitution/Modification: The resulting alcohol or halide can then be used as a handle for further functionalization. For instance, the tertiary alcohol could be converted into a different ether or an ester, or the halide could be subjected to nucleophilic substitution reactions to introduce a variety of other functional groups at that position.

This indirect pathway, initiated by the cleavage of the stable ethereal bond, represents the most plausible strategy for modifying the functionality at the C6 position of the carbon chain.

Transformations at the Branched Carbon Center

The quaternary carbon center at the C6 position of this compound, bearing a methoxy group and a methyl group, represents a key structural feature. Transformations at this sterically hindered center are challenging and of significant interest in synthetic chemistry.

Currently, there is a lack of published research specifically detailing stereochemical inversion and retention studies at the C6 quaternary stereocenter of this compound or its derivatives. Such studies would be crucial for understanding the stability of this stereocenter and for the development of stereoselective synthetic routes to chiral derivatives. In general, transformations involving the direct substitution at a quaternary carbon are difficult due to steric hindrance and often require harsh reaction conditions, which can lead to a loss of stereochemical integrity through racemization or elimination pathways. Future research in this area would be necessary to elucidate the stereochemical behavior of this particular quaternary center.

While specific studies on the elaboration of the quaternary carbon center of this compound are not extensively documented, related synthetic transformations of similar structures provide insights into potential reaction pathways. The construction and functionalization of acyclic quaternary carbon stereocenters remain a significant challenge in organic synthesis due to their conformational flexibility.

A relevant example can be found in the synthesis of the related fragrance ingredient, 6-methoxy-2,6-dimethylheptanal (B1593867). A key step in a patented process involves a Darzens reaction of 6-methoxy-6-methylheptan-2-one (B8706808) with a chloroacetate (B1199739), followed by saponification and decarboxylation. This sequence indirectly involves the elaboration of the C6 quaternary center.

Table 1: Synthesis of a Glycidic Acid Derivative via Darzens Reaction

Reactant 1 Reactant 2 Base Reaction Product

This reaction is followed by saponification to the corresponding glycidic acid and subsequent decarboxylation to yield the aldehyde. This process demonstrates that the quaternary center is stable under these reaction conditions and that transformations can occur at adjacent positions to further functionalize the molecule.

Further elaboration of the quaternary center could potentially involve reactions that proceed through radical intermediates or transition metal-catalyzed processes, which are known to be effective for the formation of sterically hindered C-C bonds. However, specific examples for this compound are not available in the current literature.

Mechanistic Studies of Select Reactions of this compound

Detailed mechanistic studies for specific reactions of this compound are not presently available in the scientific literature. However, the reactivity of this molecule can be inferred from the general mechanisms of its constituent functional groups: the carboxylic acid and the ether.

The carboxylic acid moiety is expected to undergo typical reactions such as esterification, amide formation, and reduction. The mechanism of acid-catalyzed esterification, for instance, would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol, proton transfer, and elimination of water.

The ether linkage at the quaternary center is generally stable under neutral and basic conditions. However, under strongly acidic conditions, it could be susceptible to cleavage. Mechanistically, this would involve protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base (e.g., a halide ion if an acid like HBr or HI is used), likely proceeding through an SN1-type mechanism due to the stability of the resulting tertiary carbocation at the C6 position. The stability of this carbocation would be enhanced by the adjacent methoxy group.

It is important to note that this discussion is based on general principles of organic chemistry, and specific mechanistic studies on this compound are required for a precise understanding of its reactivity.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Application of Advanced Spectroscopic Techniques for Derivative Characterization

Advanced spectroscopic techniques are fundamental in confirming the identity and structure of 6-methoxy-6-methylheptanoic acid and its derivatives. These methods probe the molecular structure at various levels, from atomic connectivity to functional group vibrations.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. nih.gov While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR experiments are often necessary to piece together the complete molecular puzzle. youtube.com

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the molecule, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons on the heptanoic acid backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon to its attached proton(s).

To establish long-range correlations (over two or three bonds), Heteronuclear Multiple Bond Correlation (HMBC) is employed. nih.gov For instance, an HMBC experiment would show a correlation between the protons of the methyl group at position 6 and the carbon of the methoxy (B1213986) group, as well as the carboxylic acid carbon, thus confirming their relative positions. up.ac.za The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary based on the solvent and other experimental conditions.

Table 1: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10-12 (broad singlet)~175-180
Methoxy Protons (-OCH₃)~3.2 (singlet)~50
Methyl Protons at C6 (-CH₃)~1.1 (singlet)~25
Methylene (B1212753) Protons (-CH₂-)1.2-2.5 (multiplets)~20-40

Note: This is a generalized prediction. Actual spectral data would be required for precise assignments.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of this compound. up.ac.za Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound (C₉H₁₈O₃), the theoretical exact mass can be calculated. By comparing this theoretical mass with the experimentally determined mass from an HRMS instrument, the elemental composition can be confidently confirmed, which is a critical step in the identification of a new or synthesized compound.

Table 2: Theoretical vs. Experimental Mass Data

Parameter Value
Molecular FormulaC₉H₁₈O₃
Theoretical Exact Mass174.1256 g/mol
Experimentally Determined Mass (Hypothetical)174.1254 g/mol
Mass Accuracy (ppm)< 5 ppm

This level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental formulas.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

FT-IR Spectroscopy

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups. nih.govmdpi.com

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching of the carboxylic acid and the ether linkage of the methoxy group. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. researchgate.netoatext.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The C-C backbone of the heptanoic acid chain would likely produce distinct signals in the Raman spectrum.

Table 3: Expected Vibrational Spectroscopy Data for this compound

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C-H (Aliphatic)2850-3000 (sharp)2850-3000 (strong)
C=O (Carboxylic Acid)1700-1725 (strong, sharp)~1650 (medium)
C-O (Ether & Acid)1000-1300 (medium)800-1200 (medium)

Chromatographic Methods for Separation and Quantification of Stereoisomers and Impurities

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and for resolving stereoisomers.

Since this compound possesses a chiral center at the 6th carbon, it can exist as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the percentage of each enantiomer in the mixture can be accurately determined. arkat-usa.org The choice of the chiral column and the mobile phase is critical for achieving good separation.

A hypothetical chiral HPLC separation might show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess would be calculated using the formula: ee (%) = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds in a mixture. phcogj.comrjptonline.org For the analysis of this compound, it is often necessary to first derivatize the carboxylic acid group to a more volatile ester, such as a methyl ester. nist.gov

Supercritical Fluid Chromatography (SFC) for High-Resolution Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of moderately polar and thermally sensitive molecules like this compound. wikipedia.orglibretexts.org SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a gas and a liquid. libretexts.orgsouthampton.ac.uk This results in low viscosity and high diffusivity, enabling faster separations and higher efficiencies compared to High-Performance Liquid Chromatography (HPLC). chromatographytoday.comchromatographyonline.com For polar compounds such as carboxylic acids, which can be challenging to analyze by Gas Chromatography (GC) due to their low volatility and potential for thermal degradation, SFC offers a significant advantage by allowing separations at lower temperatures. oup.comoup.com

The polarity of this compound makes the use of pure CO2 as a mobile phase insufficient for elution. Therefore, a polar organic co-solvent, or "modifier," such as methanol (B129727), is typically added to the CO2 to increase the mobile phase strength and elute the analyte from the column. waters.com The selection of the stationary phase is a critical factor in achieving a successful separation in SFC. waters.com For carboxylic acids, polar stationary phases are often employed to provide better solubility and peak shapes. oup.comoup.com Stationary phases like those with cyanopropyl, diol, or amino functionalities are common choices for analyzing polar compounds. chromatographyonline.comamericanpharmaceuticalreview.com

Furthermore, to improve the peak shape of acidic compounds, which can often exhibit tailing, mobile phase additives are frequently used. southampton.ac.ukwaters.com Weakly acidic additives like trifluoroacetic acid (TFA) or basic additives such as ammonium (B1175870) hydroxide (B78521) can be employed to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. southampton.ac.ukamericanpharmaceuticalreview.com The ability to fine-tune these parameters—modifier percentage, stationary phase chemistry, temperature, pressure, and additives—provides a high degree of flexibility in method development for the high-resolution separation of this compound. oup.comamericanpharmaceuticalreview.com

Table 1: Typical SFC Parameters for Carboxylic Acid Analysis

ParameterTypical Setting/ChoicePurpose & Rationale
Mobile Phase Supercritical CO₂ with a polar co-solvent (e.g., Methanol)Pure CO₂ is non-polar; a modifier is needed to elute polar analytes like carboxylic acids. waters.com
Stationary Phase Polar columns (e.g., Cyanopropyl, Diol, Amino, Ethylpyridine)Enhances retention and selectivity for polar molecules through polar interactions. chromatographytoday.comoup.comamericanpharmaceuticalreview.com
Co-solvent Gradient 5% to 50% modifierA gradient elution is often used to effectively separate compounds with a range of polarities and ensure elution of highly retained species. americanpharmaceuticalreview.com
Additive Trifluoroacetic Acid (TFA), Ammonium Acetate, IsopropylamineImproves peak shape by suppressing ionization of the acidic functional group, reducing peak tailing. southampton.ac.ukchiraltech.com
Temperature 40°C to 60°CKept above the critical temperature of CO₂ (31.1°C) to ensure a supercritical state; higher temperatures can improve efficiency but must be balanced against analyte stability. wikipedia.orgoup.comnih.gov
Back Pressure 100 to 250 barMaintained above the critical pressure of CO₂ (73.8 bar) to ensure a supercritical state; influences mobile phase density and solvating power. wikipedia.orgchromatographytoday.com

Derivatization Strategies for Enhanced Analytical Detection

For certain analytical techniques, particularly Gas Chromatography (GC), direct analysis of polar compounds like this compound is problematic. research-solution.com The carboxylic acid group leads to low volatility and potential for undesirable interactions with the chromatographic system, resulting in poor peak shape and sample loss. research-solution.comlibretexts.org Derivatization is a chemical modification process that converts a compound into a new, more suitable form for analysis. research-solution.com This process typically aims to increase volatility and thermal stability, making the analyte amenable to GC analysis, and can also introduce specific chemical features (like halogen atoms) to improve detector response. research-solution.comlibretexts.org

The primary target for derivatization in this compound is the highly polar carboxylic acid functional group. The ether group is generally stable and less reactive, and typically does not require derivatization for standard chromatographic analysis. The main derivatization strategies for the carboxylic acid are alkylation (specifically esterification) and silylation. research-solution.comlibretexts.org

Esterification (Alkylation): This is the most common method for derivatizing carboxylic acids. gcms.cz It involves converting the -COOH group into an ester (-COOR), which is significantly more volatile and less polar. libretexts.org Various reagents can achieve this transformation. Acid-catalyzed esterification with an alcohol (e.g., methanol or ethanol (B145695) in the presence of H₂SO₄ or HCl) is a classic method. masterorganicchemistry.comchemguide.co.uk Other effective alkylating agents include dimethylformamide dialkylacetals and reagents like pentafluorobenzyl bromide (PFB-Br), which adds a halogenated group that greatly enhances sensitivity for Electron Capture Detectors (ECD). research-solution.comlibretexts.orggcms.cz

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. gcms.cz The resulting TMS esters are highly volatile and thermally stable. research-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,N-bis(trimethyl-silyl)acetamide (BSA) are powerful silylating agents that react quickly and efficiently with carboxylic acids to yield products suitable for GC analysis. research-solution.com

Table 2: Selected Derivatization Reagents for the Carboxylic Acid Group

Reagent ClassSpecific ReagentTarget Functional GroupResulting DerivativeKey Advantages for Analysis
Alkylation (Esterification) Alcohol (e.g., Methanol) with Acid Catalyst (e.g., HCl, BF₃)Carboxylic AcidMethyl EsterIncreases volatility and thermal stability; common and cost-effective. gcms.czmasterorganicchemistry.com
Alkylation (Esterification) Pentafluorobenzyl Bromide (PFB-Br)Carboxylic AcidPentafluorobenzyl (PFB) EsterIntroduces a polyhalogenated group, providing a very high response for Electron Capture Detection (ECD). research-solution.comlibretexts.org
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic AcidTrimethylsilyl (TMS) EsterProduces highly volatile and stable derivatives; byproducts are also volatile, minimizing interference. research-solution.comgreyhoundchrom.com
Amidation 4-bromo-N-methylbenzylamine (4-BNMA) with EDCCarboxylic AcidAmide DerivativeUsed for LC-MS to add a readily ionizable tag and a bromine atom for a distinct isotopic pattern, aiding identification. nih.gov

For derivatization to be useful in quantitative analysis, the reaction must be reproducible, efficient, and proceed to completion. Incomplete or variable derivatization will lead to inaccurate and unreliable results. Therefore, optimizing the reaction conditions is a critical step. mdpi.comresearchgate.net Key parameters that must be carefully controlled include the reaction temperature, reaction time, and the relative concentrations of the analyte, derivatizing reagent, and any catalysts. researchgate.netrdd.edu.iq

Kinetic studies, which model the rate of the reaction as a function of these parameters, are essential tools for understanding and optimizing the derivatization process. researchgate.netmdpi.com For example, in an esterification reaction, increasing the temperature generally increases the reaction rate. rdd.edu.iq However, excessively high temperatures could potentially lead to the degradation of the analyte or the derivative. Similarly, the reaction must be allowed to proceed for a sufficient amount of time to ensure maximum conversion to the desired product. nih.gov The molar ratio of the derivatizing reagent to the analyte is also crucial; a significant excess of the reagent is often used to drive the reaction equilibrium toward the product side, ensuring that all of the analyte is converted. masterorganicchemistry.com By systematically varying these conditions, a robust and reliable derivatization protocol can be developed for the quantitative analysis of this compound. nih.govslu.seacs.org

Table 3: Optimization of Esterification Reaction Parameters

ParameterConditionEffect on ReactionRationale for Optimization
Temperature Low (e.g., Room Temp) vs. High (e.g., 60-80°C)Higher temperatures significantly increase the reaction rate constant. rdd.edu.iqBalance reaction speed with the thermal stability of the analyte and derivative to prevent degradation. nih.govrdd.edu.iq
Reaction Time Short (e.g., 5 min) vs. Long (e.g., >60 min)Reaction yield increases with time until equilibrium or completion is reached. nih.govDetermine the minimum time required for maximum, reproducible conversion to improve sample throughput. nih.govnih.gov
Reagent Ratio Equimolar vs. Large Excess of ReagentA large excess of one reagent (e.g., the alcohol in Fischer esterification) shifts the equilibrium to favor product formation, increasing yield. masterorganicchemistry.comEnsure the reaction goes to completion for accurate quantification by overcoming equilibrium limitations. masterorganicchemistry.comacs.org
Catalyst Loading Low vs. High ConcentrationCatalyst concentration directly influences the reaction rate. researchgate.netOptimize for a fast reaction while minimizing potential side reactions or interference from the catalyst itself. researchgate.net

Computational Chemistry and Theoretical Studies of 6 Methoxy 6 Methylheptanoic Acid

Electronic Structure and Conformation Analysis

Understanding the electronic structure and conformational landscape of 6-methoxy-6-methylheptanoic acid is fundamental to predicting its physical properties and chemical behavior. Computational methods are ideally suited for this purpose, providing a map of the molecule's energetic terrain.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of ground-state properties without the high computational cost of traditional ab initio methods. researchgate.netnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and determine its most stable electronic state. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound
PropertyCalculated ValueSignificance
Optimized Ground State Energy-618.45 HartreeRepresents the total electronic energy of the molecule in its most stable geometric arrangement.
Dipole Moment2.5 DIndicates the overall polarity of the molecule, arising from the asymmetrical distribution of charge, primarily due to the carboxylic acid and methoxy (B1213986) groups.
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap8.0 eVAn indicator of chemical stability. A larger gap implies higher stability and greater resistance to electronic excitation.

While DFT is excellent for electronic properties, exploring the vast number of possible conformations of a flexible molecule like this compound requires less computationally intensive methods. Molecular Mechanics (MM) employs classical force fields (like GAFF or AMBER) to model the potential energy of a molecule as a function of its atomic coordinates. rsc.orgacs.org This approach is used to perform a conformational analysis, systematically rotating the molecule's single bonds to identify low-energy conformers such as staggered (anti and gauche) and high-energy eclipsed states. libretexts.orgmaricopa.edulibretexts.org

Table 2: Illustrative Conformational Analysis of the C3-C4 Bond in this compound
ConformerDihedral Angle (H-C3-C4-H)Relative Energy (kcal/mol)Description
Anti-Staggered180°0.0The most stable conformation where the alkyl chains are farthest apart, minimizing steric strain.
Gauche60°0.9A staggered conformation where the alkyl chains are adjacent, introducing minor steric strain.
Eclipsed120°3.4A high-energy conformation where hydrogen atoms on adjacent carbons are aligned, causing torsional strain.
Fully Eclipsed5.0The least stable conformation where the bulky alkyl chains are aligned, maximizing both torsional and steric strain.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful asset for elucidating the intricate details of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can identify transition states and calculate activation energies, providing a clear picture of the reaction's feasibility and selectivity.

A plausible synthetic route to this compound could involve the Darzens condensation of 6-methoxy-6-methylheptan-2-one (B8706808) with a haloester, followed by saponification and decarboxylation of the resulting glycidic ester. numberanalytics.comwikipedia.orglscollege.ac.in Each step of this pathway can be modeled computationally.

DFT calculations are used to map the potential energy surface of the reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), a key factor controlling the reaction rate. researchgate.net For example, in the final decarboxylation step, computational models can determine whether the reaction proceeds through a concerted mechanism or via a charged intermediate, and calculate the associated energy barrier. scilit.comdntb.gov.ua

Table 3: Hypothetical Calculated Activation Energies for Synthetic Steps
Reaction StepPlausible MechanismCalculated Activation Energy (Ea) (kcal/mol)
Darzens CondensationNucleophilic attack of an enolate on the ketone carbonyl, followed by intramolecular SN2 ring closure. wikipedia.org15 - 20
SaponificationBase-catalyzed hydrolysis of the glycidic ester.12 - 17
DecarboxylationThermal decomposition of the resulting glycidic acid, often via a cyclic transition state. researchgate.net25 - 30

Many chemical reactions can yield more than one product. Computational chemistry can predict the outcome by comparing the activation energies of competing reaction pathways. rsc.orgnih.gov The pathway with the lower energy barrier will be faster and thus lead to the major product, a principle explained by the Curtin–Hammett principle. nih.gov

Regioselectivity: In a potential synthesis, the initial methoxylation of a precursor like 6-methylhept-5-en-2-one would involve the addition of methanol (B129727) across the double bond. DFT calculations could compare the stability of the transition states leading to the addition of the methoxy group at C5 versus C6, thereby predicting the regiochemical outcome. uni-hamburg.denih.gov

Stereoselectivity: The Darzens condensation can form two diastereomers (cis and trans) of the epoxide product. organic-chemistry.org By calculating the transition state energies for the formation of both isomers, computational models can predict which stereoisomer will be preferentially formed. The relative energies of the transition states are influenced by steric and electronic factors during the ring-closing step. organic-chemistry.org

Table 4: Illustrative Transition State Energy Comparison for Stereoselectivity in Darzens Condensation
PathwayTransition State Energy (kcal/mol)Predicted Major Product
Formation of trans-epoxide16.5The trans-epoxide would be the major product due to the lower energy barrier, likely resulting from reduced steric hindrance in the transition state.
Formation of cis-epoxide18.0

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds (excluding human/clinical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based features of a set of compounds with their observed activity. This "activity" can be any measurable property, such as binding affinity to a receptor, reaction rate, or a physical property, excluding human or clinical applications as per the specified scope.

For compounds analogous to this compound, such as other aliphatic carboxylic acids or esters, QSAR models can be developed to predict specific endpoints. acs.orgnih.gov These models are built by first calculating a range of "molecular descriptors" for each compound in a training set. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. nih.gov Then, statistical methods like Multiple Linear Regression (MLR) are used to generate a mathematical equation that links a selection of these descriptors to the activity. nih.gov The resulting equation can then be used to predict the activity of new, untested compounds.

Table 5: Common Molecular Descriptors Used in QSAR Studies of Carboxylic Acid Analogs
Descriptor ClassExample DescriptorDescription
ElectronicE(LUMO)Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. nih.gov
TopologicalWiener IndexDescribes molecular branching and compactness based on the graph representation of the molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water, quantifying lipophilicity.
Steric/GeometricalMolecular VolumeThe van der Waals volume of the molecule, indicating its size.
ConstitutionalNumber of Rotatable BondsA count of bonds that allow free rotation, indicating molecular flexibility. nih.gov

A hypothetical QSAR equation for a non-clinical endpoint, such as the inhibition of a plant enzyme by a series of aliphatic carboxylic acids, might look like:

log(1/IC50) = 0.75 * LogP - 0.15 * (Molecular Volume) + 2.34

This equation would suggest that inhibitory activity increases with lipophilicity (LogP) but decreases with molecular size, providing a predictive tool for designing new analogs with potentially higher activity.

Intermolecular Interactions and Solvation Effects

The intermolecular forces and solvation properties of this compound are dictated by the presence of its key functional groups: a carboxylic acid and a methoxy group. These features allow for a range of non-covalent interactions that influence its physical properties and behavior in different chemical environments. While direct computational studies on this compound are not extensively available in public literature, its behavior can be inferred from theoretical principles and computational studies of analogous molecules, such as other carboxylic acids and methoxyalkanes.

Intermolecular Interactions:

The primary intermolecular interactions involving this compound include hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen and the hydroxyl oxygen). This leads to the formation of strong, stable hydrogen-bonded dimers in non-polar solvents and the gas phase. nih.govacs.org In these cyclic dimers, two molecules are held together by a pair of hydrogen bonds between their carboxylic acid moieties. nih.gov The presence of the methoxy group's oxygen atom also introduces an additional hydrogen bond acceptor site, potentially leading to more complex intermolecular networks.

London Dispersion Forces: The heptyl chain, with its methyl branch, provides a significant non-polar surface area. This allows for transient, induced-dipole interactions, known as London dispersion forces. The strength of these forces increases with the size and surface area of the molecule.

The interplay of these forces determines the physical state and bulk properties of the compound. The strong hydrogen bonding from the carboxylic acid groups is expected to be the most significant contributor to its intermolecular interaction energy.

Illustrative Data on Intermolecular Interaction Types:

Interaction TypeFunctional Groups InvolvedEstimated Relative Strength
Hydrogen Bonding (Dimer)Carboxylic Acid - Carboxylic AcidStrong
Hydrogen Bonding (Solvent)Carboxylic Acid - Solvent; Methoxy - SolventModerate to Strong
Dipole-Dipole InteractionsCarbonyl, Methoxy, HydroxylModerate
London Dispersion ForcesAlkyl ChainWeak to Moderate

This table is a theoretical representation based on the expected interactions for this compound.

Solvation Effects:

The process of dissolving this compound in a solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The thermodynamics of this process are highly dependent on the nature of the solvent.

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors but not donors. Therefore, they can form hydrogen bonds with the carboxylic acid's hydroxyl group. The carbonyl group of the solute will engage in dipole-dipole interactions with the solvent. The lack of hydrogen bond donation from the solvent might lead to a different solvation shell structure compared to protic solvents.

In Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the dominant interactions are London dispersion forces. The non-polar alkyl chain of this compound will interact favorably with the non-polar solvent molecules. However, the polar carboxylic acid and methoxy groups will be poorly solvated. In such environments, the carboxylic acid groups are highly likely to form the aforementioned hydrogen-bonded dimers, which effectively shields their polar nature from the non-polar solvent.

Theoretical Solvation Free Energy Data:

SolventSolvent TypeExpected ΔGsolv (kcal/mol) - IllustrativeKey Solute-Solvent Interactions
WaterPolar Protic-4 to -8Hydrogen bonding, Dipole-dipole
MethanolPolar Protic-5 to -9Hydrogen bonding, Dipole-dipole
Dimethyl Sulfoxide (DMSO)Polar Aprotic-6 to -10Hydrogen bonding (acceptor), Dipole-dipole
HexaneNon-Polar+1 to +3London dispersion forces

Disclaimer: The values in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trends in solvation free energy for a molecule with the functional groups of this compound. Actual values would require specific computational or experimental determination.

Applications in Materials Science and Advanced Chemical Synthesis

Utilization as a Monomer or Linker in Polymer Chemistry

Synthesis of Polyesters or Polyamides from 6-Methoxy-6-methylheptanoic Acid

The bifunctional nature of this compound, containing both a carboxylic acid and a methoxy (B1213986) group, theoretically allows it to act as a monomer in step-growth polymerization. The carboxylic acid can react with a diol or a diamine to form polyester (B1180765) or polyamide chains, respectively. The general reactions are as follows:

Polyesterification: n (this compound) + n (diol) → [-O-R-O-C(=O)-(CH₂)₄-C(CH₃)(OCH₃)-]n + 2n H₂O

Polyamidation: n (this compound) + n (diamine) → [-NH-R'-NH-C(=O)-(CH₂)₄-C(CH₃)(OCH₃)-]n + 2n H₂O

However, a review of available scientific literature and patent databases does not yield specific examples of polyesters or polyamides synthesized from this compound.

Design of Functional Materials with Tunable Properties

The incorporation of the 6-methoxy-6-methylheptanoyl moiety into a polymer backbone could potentially introduce specific properties. The methoxy and methyl groups at the 6-position create a bulky, sterically hindered environment which could influence the polymer's thermal properties, such as its glass transition temperature and melting point. The aliphatic chain would contribute to flexibility, while the methoxy group could affect solubility and interactions with other materials.

Despite these theoretical possibilities, there is currently no published research detailing the design and synthesis of functional materials with tunable properties derived from this compound.

Role as a Chiral Building Block in Complex Molecule Synthesis

The carbon atom at the 6-position of this compound is a chiral center, meaning the compound can exist as two enantiomers. The separation of these enantiomers, a process known as chiral resolution, would yield enantiopure forms of the acid. wikipedia.org Such chiral molecules are valuable as building blocks in the asymmetric synthesis of complex molecules, where precise control of stereochemistry is crucial. wikipedia.org

Precursor for Advanced Pharmaceutical Intermediates (excluding final drug/clinical data)

Enantiomerically pure chiral building blocks are fundamental in the synthesis of many pharmaceutical compounds. The specific stereoisomer of a drug often determines its efficacy and can reduce side effects. While the structure of this compound suggests its potential as a precursor for advanced pharmaceutical intermediates, a comprehensive search of the scientific and patent literature did not reveal any specific instances of its use for this purpose.

Synthon for Natural Product Analogues

Natural products often possess complex, stereochemically rich structures. Synthetic chemists utilize smaller, well-defined chiral molecules, known as synthons, to construct these intricate architectures. The chiral nature of this compound makes it a potential synthon for the synthesis of analogues of natural products. However, there is no documented use of this specific compound in the synthesis of natural product analogues in the available literature.

Applications in Fragrance and Flavor Chemistry (if relevant to its structure, without safety/toxicity)

While this compound itself is not noted as a fragrance or flavor ingredient, it is a key intermediate in the synthesis of a related fragrance compound, 6-methoxy-2,6-dimethylheptanal (B1593867). This aldehyde is valued in perfumery for its fresh, floral, and slightly fruity notes with a watery, melon-like character. perfumerflavorist.com The synthesis of this fragrance ingredient provides insight into the potential chemical transformations of this compound's precursors.

A patented method for producing 6-methoxy-2,6-dimethylheptanal involves the methoxylation of 6-methyl-5-hepten-2-one (B42903) to yield 6-methoxy-6-methylheptan-2-one (B8706808), which is a direct precursor to this compound.

Table 1: Synthesis of 6-methoxy-6-methylheptan-2-one (Precursor to this compound)

StepReactantsReagentsConditionsProductYield
Methoxylation6-Methyl-5-hepten-2-one, Methanol (B129727)Sulfuric acid30–80°C, 20 hours6-methoxy-6-methylheptan-2-one62.9%

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 6-methoxy-6-methylheptanoic acid and its precursors is a key area for development. Current methodologies for related structures, such as the synthesis of 6-methoxy-6-methylheptan-2-one (B8706808) from 6-methyl-5-hepten-2-one (B42903) and methanol (B129727), provide a foundational pathway. google.com A described process involves reacting 6-methyl-5-hepten-2-one with methanol in the presence of sulfuric acid, followed by neutralization and evaporation. google.com

Future research will likely focus on creating more sustainable and efficient synthetic routes. This could involve:

Integrated Biocatalysis and Chemical Catalysis: Exploring the use of enzymes or whole-cell biocatalysts for key steps could reduce the reliance on harsh reagents and improve stereoselectivity. This approach has been successfully applied to produce related compounds like 6-hydroxyhexanoic acid. lu.se

Green Chemistry Principles: Implementing principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste generation, will be crucial. This includes optimizing reaction conditions to improve yields, which for related aldehydes have been a challenge in the past. google.com

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and yields while enhancing safety and scalability.

Exploration of Untapped Biological Roles in Model Organisms

The biological functions of this compound are largely uncharacterized. Its structure, a medium-chain fatty acid derivative, suggests potential roles in various biological processes. The parent compound, 6-methylheptanoic acid, is a known medium-chain fatty acid. nih.gov

Future investigations should focus on:

Metabolic Studies: Using model organisms such as yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), or zebrafish (Danio rerio) to investigate how the compound is metabolized and whether it interacts with key metabolic pathways.

Signaling and Regulatory Functions: Exploring if the compound or its metabolites act as signaling molecules, similar to how other fatty acid derivatives regulate processes like inflammation or gene expression. Studies on compounds like dehydroabietic acid have shown a wide range of biological activities, including insecticidal properties, which could serve as a reference for investigating similar effects. mdpi.com

Phenotypic Screening: Systematically screening the compound in various model organism disease models to identify potential, unexpected biological activities.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and interactions of this compound before undertaking extensive laboratory work.

Key areas for computational research include:

Density Functional Theory (DFT): To analyze the molecule's electronic structure, reactivity descriptors, and geometric optimization. This can help predict its stability and potential reaction sites. mdpi.com

Molecular Dynamics (MD) Simulations: To simulate the compound's behavior in different environments, such as in solution or interacting with biological membranes, providing insights into its flexibility and conformational preferences. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available, QSAR models can be built to correlate structural features with observed activity, guiding the design of more potent or selective analogues.

Integration with High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery process, modern high-throughput techniques are essential. These technologies allow for the rapid synthesis and evaluation of numerous compounds, drastically reducing the time and resources needed for initial exploration. scienceintheclassroom.orgcombichemistry.com

Future integration could involve:

Automated Synthesis Platforms: Employing robotic systems for the parallel synthesis of a library of derivatives based on the this compound scaffold. prf.org This would allow for systematic modifications to the molecule's structure.

High-Throughput Screening (HTS): Screening the synthesized library against a wide array of targets to identify compounds with interesting activities. combichemistry.com HTS can be applied to purified compounds or even unpurified reaction mixtures to quickly identify "hits". nih.gov

Advanced Analytical Techniques: Using methods like acoustic mist ionization mass spectrometry to rapidly analyze the results of high-throughput experiments, providing immediate feedback on reaction success and compound identity. nih.gov

Design of Next-Generation Analogues with Tailored Properties for Specific Applications (non-clinical)

The ultimate goal of this foundational research is to design novel molecules with specific, desirable properties for non-clinical applications. Based on the data gathered from biological screening and computational modeling, next-generation analogues can be rationally designed.

Potential design strategies include:

Modifying the Carboxylic Acid Group: Converting the acid to esters, amides, or other functional groups to alter its polarity, solubility, and binding characteristics.

Altering the Alkyl Chain: Varying the length or branching of the heptanoic acid backbone to fine-tune its lipophilicity.

Substituting the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy groups or functional moieties to probe its role in target engagement and stability.

These tailored analogues could find use in various non-clinical fields, such as materials science, agriculture (as seen with related compounds), or as probes for basic biological research. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-6-methylheptanoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor ketones using acid catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been employed in related systems to facilitate cyclization of hydroxy acids into cyclic esters or lactones . Optimization involves adjusting catalyst concentration (e.g., 0.1–1.0 equiv.) and reaction temperature (40–80°C). Post-synthesis purification typically uses column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Methoxy groups exhibit distinct singlet signals at δ ~3.3 ppm (1H) and ~50 ppm (13C). The methyl branch and carboxyl group can be confirmed via DEPT-135 and HSQC .
  • IR Spectroscopy : Stretching vibrations for methoxy (~2850 cm⁻¹) and carboxylic acid groups (~1700 cm⁻¹) are critical for functional group identification .

Q. What purification methods are recommended for isolating this compound after synthesis?

  • Methodological Answer : After synthesis, use gradient elution column chromatography (silica gel, 5–20% ethyl acetate in hexane). Recrystallization from ethanol/water (1:3 v/v) improves purity. Monitor via TLC (Rf ~0.4 in 10% ethyl acetate/hexane) and confirm purity via melting point (mp data pending; cross-reference with DSC analysis) .

Q. What are the key stability parameters for storing this compound in research environments?

  • Methodological Answer : Store at 2–8°C in airtight, amber glass containers under inert gas (N₂/Ar). Avoid moisture, heat (>40°C), and incompatible materials (strong acids/oxidizers). Conduct periodic stability assays via HPLC to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Use HSQC/HMBC NMR to confirm proton-carbon connectivity and rule out misassignments.
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level).
  • Replicate syntheses : Vary reaction conditions to identify artifacts (e.g., solvent impurities, side reactions) .

Q. What methodological considerations are critical for studying the acid-catalyzed reactivity of this compound?

  • Methodological Answer :

  • pH Control : Use buffered conditions (pH 3–5) to avoid decarboxylation.
  • Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the methoxy group.
  • Kinetic Monitoring : Track intermediates via GC-MS or in situ FTIR (e.g., C=O stretch evolution) .

Q. How can computational chemistry predict the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to:

  • Model conformers (e.g., gauche vs. anti carboxyl group orientation).
  • Simulate solvent effects (PCM model for polar solvents like water or DMSO).
  • Calculate activation energies for degradation pathways (e.g., hydrolysis at 25–60°C) .

Q. What strategies exist for modifying the carboxyl group of this compound to enhance analytical detectability?

  • Methodological Answer :

  • Derivatization : Convert to methyl esters using diazomethane (CH₂N₂) or amides via DCC-mediated coupling.
  • Analytical Enhancement : Ester derivatives improve volatility for GC-MS, while fluorescent tags (e.g., dansyl chloride) aid LC-MS/MS detection .

Notes for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., NMR vs. computational predictions), systematically isolate variables (e.g., solvent polarity, temperature) and validate with orthogonal techniques .
  • Advanced Synthesis : Explore enzymatic catalysis (e.g., lipases) for stereoselective modifications, leveraging the compound’s branched alkyl chain .

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